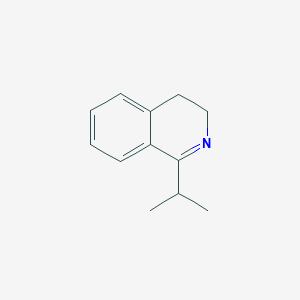

1-Isopropyl-3,4-dihydroisoquinoline

Beschreibung

1-Isopropyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline core with an isopropyl group (-CH(CH$3$)$2$) substituted at the 1-position. This structural motif places it within the broader class of 3,4-dihydroisoquinoline derivatives, which are widely studied for their synthetic versatility and biological relevance.

Eigenschaften

Molekularformel |

C12H15N |

|---|---|

Molekulargewicht |

173.25 g/mol |

IUPAC-Name |

1-propan-2-yl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C12H15N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9H,7-8H2,1-2H3 |

InChI-Schlüssel |

UUJZSFDTGQRZDH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NCCC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

1-Aryl-3,4-dihydroisoquinolines (e.g., JNK3 Inhibitors)

- Key Compounds : 1-Aryl derivatives (e.g., compounds 20 and 24 in ) demonstrate potent inhibition of JNK3 (pIC$_{50}$ 7.3 and 6.9, respectively) with high selectivity over JNK1/2 and other MAP kinases .

- Structural Insight : Aryl groups enable unique binding modes. For instance, a chloro substituent in compound 16 forms an unconventional hydrogen bond with the kinase hinge region, a feature unattainable with alkyl substituents like isopropyl .

1-Phenyl-3,4-dihydroisoquinolines (Tubulin Inhibitors)

- Key Compounds : 1-Phenyl derivatives (e.g., 5n in ) show cytotoxicity and tubulin polymerization inhibition, with substituents like 3′-OH and 4′-OCH$_3$ enhancing activity .

- Structural Insight : Planar aromatic systems (e.g., phenyl) facilitate π-π stacking with tubulin, while isopropyl’s hydrophobicity might alter binding kinetics or solubility .

8-Fluoro-3,4-dihydroisoquinoline (CNS Drug Candidates)

- Key Compound : Fluorine substitution at position 8 enhances metabolic stability and serves as a synthetic handle for further functionalization (e.g., amine exchange reactions) .

- Comparison : The electron-withdrawing fluorine atom contrasts with the electron-donating isopropyl group, influencing reactivity and target engagement.

Base-Dependent Reaction Kinetics

- 1-Methyl-3,4-dihydroisoquinoline () shows variable reaction rates with tertiary vs. secondary bases, but enantioselectivity remains unaffected. In contrast, the isopropyl group’s steric bulk may slow nucleophilic attacks or alter transition states .

Enzymatic Reduction by Imine Reductases (IREDs)

- 1-Methyl derivatives exhibit low conversion (56% after mutagenesis) in IRED-catalyzed reductions due to steric hindrance .

- Prediction for 1-Isopropyl : The larger isopropyl group could further impede enzyme-substrate interactions, necessitating tailored IRED mutants for efficient reduction.

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.